molecular formula C16H16N2O B5655961 2-(3-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline

2-(3-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No. B5655961
M. Wt: 252.31 g/mol
InChI Key: JLDOGAAMUNHWTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis Detailed molecular structure analysis of related tetrahydro-β-carboline derivatives reveals the importance of their conformation and stereochemistry in biological activity. Studies employing X-ray diffraction have elucidated the crystalline structure of these compounds, providing insights into their molecular geometry and the implications for their reactivity and interaction with biological targets (Sridharan & Prasad, 2011).

Chemical Reactions and Properties These compounds participate in diverse chemical reactions, including rearrangements under strong acidic conditions, leading to high-yield isomeric products. The Pictet-Spengler reaction, a cornerstone in the synthesis of tetrahydro-β-carbolines, facilitates the formation of C-l substituted derivatives under mild conditions, highlighting the versatility of these molecules in synthetic chemistry (Harley-Mason & Waterfield, 1963); (Kaljuste & Undén, 1995).

properties

IUPAC Name

2-(furan-3-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-2-4-15-13(3-1)14-5-7-18(10-16(14)17-15)9-12-6-8-19-11-12/h1-4,6,8,11,17H,5,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDOGAAMUNHWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)CC4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-3-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole

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